N-Boc-3-hydroxy-D-phenylalanine
Overview
Description
N-Boc-3-hydroxy-D-phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid, is a derivative of the amino acid phenylalanine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the phenyl ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and ease of handling .
Mechanism of Action
Target of Action
N-Boc-3-hydroxy-D-phenylalanine is a derivative of the amino acid phenylalanine, which is modified with a tert-butoxycarbonyl (Boc) protecting group . The primary targets of this compound are likely to be enzymes or receptors that interact with phenylalanine or its derivatives.
Mode of Action
The Boc group in this compound serves as a protecting group, preventing the amino group from participating in reactions until it is removed . The Boc group can be cleaved under mild acidic conditions, releasing the protected amino group . This allows the compound to interact with its targets in a controlled manner.
Biochemical Pathways
As a derivative of phenylalanine, this compound may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor for the synthesis of monoamine neurotransmitters . .
Pharmacokinetics
The boc group can enhance the compound’s stability and prevent premature interactions with biological targets .
Result of Action
After the boc group is removed, the resulting phenylalanine derivative may exert effects similar to those of phenylalanine, such as participating in protein synthesis or neurotransmitter production .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group and thus the timing of its removal . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-hydroxy-D-phenylalanine typically involves the protection of the amino group of 3-hydroxy-D-phenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-hydroxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxyl group can produce an alcohol .
Scientific Research Applications
N-Boc-3-hydroxy-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein structure.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a probe in drug discovery.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-hydroxy-L-phenylalanine: Similar structure but with the L-enantiomer.
N-Boc-3-hydroxy-D-tyrosine: Contains an additional hydroxyl group on the phenyl ring.
N-Boc-3-hydroxy-D-tryptophan: Features an indole ring instead of a phenyl ring.
Uniqueness
N-Boc-3-hydroxy-D-phenylalanine is unique due to its specific stereochemistry (D-enantiomer) and the presence of both a Boc protecting group and a hydroxyl group on the phenyl ring. These features make it particularly useful in asymmetric synthesis and in the study of chiral interactions in biological systems .
Properties
IUPAC Name |
(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABANBOJFXYSHH-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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